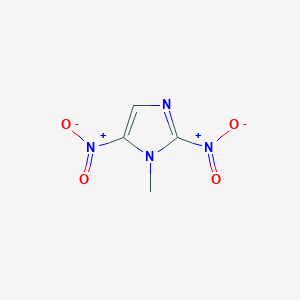
1-Methyl-2,5-dinitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,5-dinitroimidazole is a chemical compound belonging to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in the field of high-energy materials due to their favorable insensitivity and performance characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2,5-dinitroimidazole can be synthesized through the nitration of 1-methylimidazole. The nitration process typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 2 and 5 positions of the imidazole ring.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,5-dinitroimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 2 and 5 can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia or sodium azide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include 1-methyl-2-amino-5-nitroimidazole or 1-methyl-2-thio-5-nitroimidazole.
Reduction: Products include 1-methyl-2,5-diaminoimidazole.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,5-dinitroimidazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitroimidazole derivatives.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in the development of new pharmaceuticals, particularly for treating infections and cancer.
Industry: Utilized in the formulation of high-energy materials and explosives due to its stability and performance characteristics.
Wirkmechanismus
The mechanism of action of 1-methyl-2,5-dinitroimidazole involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known to exert their effects through the generation of reactive nitrogen species.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,4,5-trinitroimidazole: Known for its high energy and low sensitivity, used in explosives.
2,4-Dinitroimidazole: Another high-energy material with applications in explosives.
1-Methyl-4,5-dinitroimidazole: Studied for its potential use in pharmaceuticals and high-energy materials.
Uniqueness: 1-Methyl-2,5-dinitroimidazole is unique due to its specific nitration pattern, which imparts distinct chemical and physical properties. Its selective nitration at the 2 and 5 positions makes it a valuable intermediate for the synthesis of other specialized compounds.
Eigenschaften
CAS-Nummer |
67019-81-2 |
|---|---|
Molekularformel |
C4H4N4O4 |
Molekulargewicht |
172.10 g/mol |
IUPAC-Name |
1-methyl-2,5-dinitroimidazole |
InChI |
InChI=1S/C4H4N4O4/c1-6-3(7(9)10)2-5-4(6)8(11)12/h2H,1H3 |
InChI-Schlüssel |
RZZSRPZDGQEDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


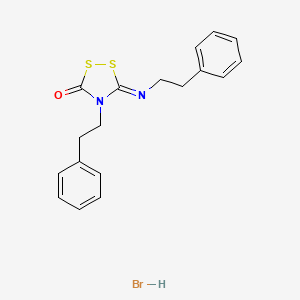
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
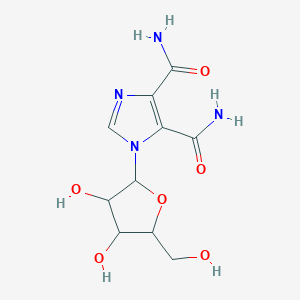
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)

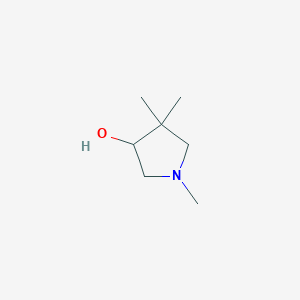
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)



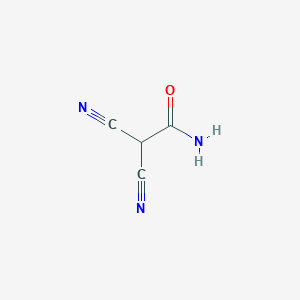
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
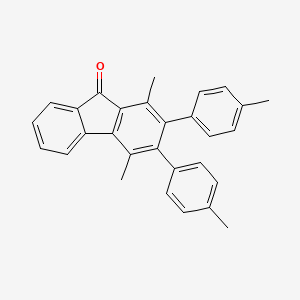
![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)
